molecular formula C16H20BNO5S B1418431 (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid CAS No. 913835-55-9

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Cat. No. B1418431
M. Wt: 349.2 g/mol
InChI Key: YDJYSSQVBYJDIJ-UHFFFAOYSA-N
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Description

“(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 913835-55-9 . It has a molecular weight of 349.22 and its IUPAC name is 4-{[ethyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20BNO5S/c1-3-18(12-13-4-8-15(23-2)9-5-13)24(21,22)16-10-6-14(7-11-16)17(19)20/h4-11,19-20H,3,12H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.32g/cm3 . The boiling point is 552.7ºC at 760 mmHg , and the melting point is between 98-102ºC .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Carba-analogues : The compound has been explored in the synthesis of carba-analogues of antimitotic myoseverin through regioselective cross-coupling reactions, indicating its utility in creating biologically active molecules (Hocek, Votruba, & Dvořáková, 2003).

  • Organic Phosphonic Acids : Research into {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids highlights their significance in medicine, agriculture, and industrial chemistry due to their multifunctional nature, offering new opportunities for application (Zhang et al., 2017).

  • Boron-Containing Sulfonamides for Neutron Capture Therapy : The development of boron-containing carbonic anhydrase inhibitors, including sulfonamides, sulfamides, and sulfamates, targets hypoxic tumors for boron neutron capture therapy (BNCT), demonstrating the therapeutic potential of boron-containing compounds (Winum et al., 2005).

Material Science and Catalysis

  • Boronic Acid Catalysis : The utility of boronic acids, including derivatives like (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, extends to catalysis where they enable electrophilic and nucleophilic activation in organic reactions, showcasing their versatility beyond synthetic intermediates (Hall, 2019).

  • Block Copolymers for Glucose Sensing : The synthesis of diblock copolymers using boronic acid derivatives illustrates their application in creating micelles with glucose sensing properties, reflecting the compound's relevance in developing responsive materials for biomedical applications (Saleem et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-[ethyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO5S/c1-3-18(12-13-4-8-15(23-2)9-5-13)24(21,22)16-10-6-14(7-11-16)17(19)20/h4-11,19-20H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJYSSQVBYJDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657179
Record name (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

CAS RN

913835-55-9
Record name (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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